molecular formula C13H9NO5 B3145998 (2-Hydroxyphenyl) 3-nitrobenzoate CAS No. 5876-94-8

(2-Hydroxyphenyl) 3-nitrobenzoate

Cat. No. B3145998
CAS RN: 5876-94-8
M. Wt: 259.21 g/mol
InChI Key: HFYYBXXPLOOFPY-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl) 3-nitrobenzoate, also known as salicylanilide-3-nitrobenzoate (SNB), is a chemical compound that has been widely used in scientific research for its diverse applications. It is a derivative of salicylanilide and has a nitrobenzoate functional group attached to it. The compound has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Safety and Hazards

The safety data sheet for a related compound, Methyl 3-nitrobenzoate, suggests that it should be handled with personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing . It is also advised to avoid ingestion and inhalation .

properties

IUPAC Name

(2-hydroxyphenyl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-11-6-1-2-7-12(11)19-13(16)9-4-3-5-10(8-9)14(17)18/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYYBXXPLOOFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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